(2E)-3-{2-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}prop-2-enoic acid
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Overview
Description
3-{2-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}ACRYLIC ACID is a complex organic compound characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}ACRYLIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the bromination of a methoxy-substituted phenyl ring, followed by the introduction of a chlorobenzyl group through an etherification reaction. The final step involves the formation of the acrylic acid moiety through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-{2-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}ACRYLIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine and chlorine atoms can be reduced to form hydrogen-substituted derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-{2-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-FORMYLPHENYL}ACRYLIC ACID, while nucleophilic substitution of the bromine atom can produce 3-{2-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}ACRYLIC ACID.
Scientific Research Applications
3-{2-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}ACRYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{2-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}ACRYLIC ACID involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The methoxy group can also participate in hydrogen bonding, further stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-(4’-chlorobenzyloxy)phenylboronic acid
- 2-Bromo-N’- (4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
Uniqueness
Compared to similar compounds, 3-{2-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}ACRYLIC ACID is unique due to the presence of the acrylic acid moiety, which imparts additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H14BrClO4 |
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Molecular Weight |
397.6 g/mol |
IUPAC Name |
(E)-3-[2-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H14BrClO4/c1-22-15-8-11(6-7-17(20)21)13(18)9-16(15)23-10-12-4-2-3-5-14(12)19/h2-9H,10H2,1H3,(H,20,21)/b7-6+ |
InChI Key |
YIXDYYZFHVGJKY-VOTSOKGWSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OCC2=CC=CC=C2Cl |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)Br)OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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